molecular formula C23H25F3N6OS B4610685 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4610685
M. Wt: 490.5 g/mol
InChI Key: YKZLUYPOHNUWGJ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H25F3N6OS and its molecular weight is 490.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.17626510 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Novel derivatives of pyrazolopyrimidines have been synthesized for their potential as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry. These compounds were evaluated for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine core for enhanced biological activity (Rahmouni et al., 2016).

Antimicrobial Activity

Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds represent a class of heterocyclic compounds that exhibit pronounced activity against a variety of microbial species, underscoring the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of new antimicrobial agents (Bhuiyan et al., 2006).

Antitumor Activities

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives with substitutions at specific positions has been explored for their antitumor activities. These compounds have shown effective inhibition against the proliferation of certain cancer cell lines, indicating their potential in cancer therapy research. The structural elucidation and biological activity assessment provide insights into the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in oncology (Liu et al., 2016).

Heterocyclic Chemistry Applications

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the synthesis of various heterocyclic compounds with potential applications in drug discovery and development. These syntheses involve innovative methods and reactions, contributing to the diversity of the chemical space explored for therapeutic applications. The preparation of these derivatives highlights the role of pyrazolo[1,5-a]pyrimidine in advancing heterocyclic chemistry (Ahmed et al., 2018).

Properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(5-ethylthiophen-2-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N6OS/c1-6-15-8-9-19(34-15)17-10-20(23(24,25)26)32-21(27-17)11-18(29-32)22(33)30(5)12-16-13(3)28-31(7-2)14(16)4/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZLUYPOHNUWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N(C)CC4=C(N(N=C4C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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